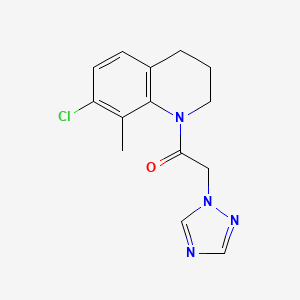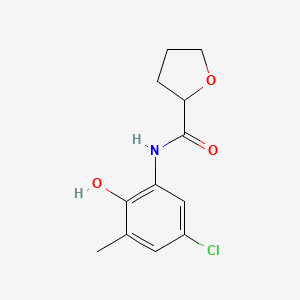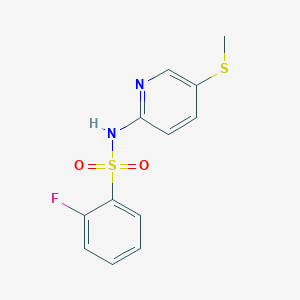![molecular formula C14H20N2O3 B7594221 N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in various cancer types, including acute myeloid leukemia, chronic lymphocytic leukemia, and non-Hodgkin's lymphoma. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these malignancies.
作用機序
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide selectively binds to the hydrophobic groove of BCL-2 protein, preventing its interaction with pro-apoptotic proteins, such as BAX and BAK. This leads to the release of cytochrome c from mitochondria, activating the caspase cascade and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in various cancer cell lines, including acute myeloid leukemia, chronic lymphocytic leukemia, and non-Hodgkin's lymphoma. This compound has also been shown to reduce tumor burden in preclinical models of these malignancies. In clinical trials, this compound has demonstrated a favorable safety profile and promising efficacy as a monotherapy and in combination with other agents.
実験室実験の利点と制限
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide has several advantages for laboratory experiments, including its selective toxicity against BCL-2-dependent cancer cells, its ability to induce apoptosis without affecting normal cells, and its favorable safety profile. However, this compound has some limitations, including its potential for drug resistance and its narrow therapeutic window.
将来の方向性
There are several future directions for N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide research, including:
1. Combination therapy: Investigating the efficacy of this compound in combination with other agents, such as chemotherapy, immunotherapy, or targeted therapy.
2. Biomarker identification: Identifying biomarkers that can predict response to this compound and developing personalized treatment strategies.
3. Resistance mechanisms: Investigating the mechanisms of resistance to this compound and developing strategies to overcome resistance.
4. New indications: Exploring the potential of this compound for the treatment of other malignancies, such as solid tumors.
5. Formulation optimization: Developing new formulations of this compound to improve its pharmacokinetic properties and increase its bioavailability.
In conclusion, this compound is a promising small molecule inhibitor that selectively targets BCL-2 protein and has shown promising results in preclinical and clinical studies as a potential treatment for various malignancies. Further research is needed to fully understand its mechanism of action, identify biomarkers that can predict response, and develop strategies to overcome resistance.
合成法
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide is synthesized through a multi-step process that involves the reaction of 3-cyano-4-(2-methylpropoxy)pyridine with ethyl 2-bromo-3-oxobutanoate to form the intermediate compound, ethyl 2-(6-(2-methylpropoxy)pyridin-3-yl)-3-oxobutanoate. The intermediate is then treated with sodium hydride and 2-chloro-N-(2,2,3,3-tetrafluoropropyl)acetamide to form the final product, this compound.
科学的研究の応用
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide has been extensively studied in preclinical and clinical settings for its potential as a cancer treatment. In preclinical studies, this compound has shown selective toxicity against BCL-2-dependent cancer cells, inducing apoptosis without affecting normal cells. In clinical trials, this compound has demonstrated promising results as a monotherapy and in combination with other agents for the treatment of various malignancies.
特性
IUPAC Name |
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)8-19-13-4-3-12(7-15-13)16-14(17)11-5-6-18-9-11/h3-4,7,10-11H,5-6,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVLQNWUIRDZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)NC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one](/img/structure/B7594139.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)
![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)




![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)

